[1-(3-Phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine hydrochloride
Overview
Description
“[1-(3-Phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine hydrochloride” is a chemical compound with the molecular formula C14H17N3O . It belongs to the class of organic compounds known as oxadiazoles, which are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom .
Synthesis Analysis
The synthesis of oxadiazole derivatives typically involves the reaction of amidoximes with carboxylic acids and their derivatives . The solvent is evaporated under vacuum and the residue is extracted and purified by chromatography . The yield can vary depending on the specific reactants and conditions .Molecular Structure Analysis
The oxadiazole ring in the molecule consists of two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis
Oxadiazoles can undergo a variety of chemical reactions. For instance, they can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond . This property is actively employed in organic synthesis .Scientific Research Applications
Synthesis and Applications in Heterocyclic Chemistry
[1-(3-Phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine hydrochloride belongs to a class of compounds that have been extensively studied for their synthesis methodologies and applications in heterocyclic chemistry. Oxadiazoles, including 1,2,4-oxadiazoles, are of particular interest due to their widespread applications ranging from pharmacology to material science. Kayukova (2005) reviewed the synthesis of 3,5-substituted 1,2,4-oxadiazoles, highlighting the use of primary amidoximes and acylating agents as initial reactants, offering pathways for a broad spectrum of 1,2,4-oxadiazoles through reactions of 1,3-dipolar cycloaddition (Kayukova, 2005).
Furthermore, Sharma et al. (2022) emphasized the synthetic routes and metal-ion sensing applications of 1,3,4-oxadiazoles, demonstrating their potential in creating fluorescent frameworks for chemosensors due to their high photoluminescent quantum yield, excellent thermal and chemical stability, and the presence of potential coordination sites for metal ions (Sharma, Om, & Sharma, 2022).
Advancements in Biological Activities
The oxadiazole nucleus is a prevalent scaffold in the design of new drugs due to its diverse biological activities. Recent research has shown that oxadiazole derivatives exhibit a wide range of pharmacological activities, including antimicrobial, antitumor, anti-inflammatory, and antitubercular properties. Wang et al. (2022) reported on the synthesis and pharmacological properties of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives, highlighting their significant increase in pharmacological activity through hydrogen bond interactions with biomacromolecules (Wang, Sun, Jia, Bian, & Yu, 2022).
Additionally, Nayak and Poojary (2019) reviewed the synthesis and biological applications of 1,3,4-oxadiazole derivatives over the past 15 years, underscoring their role in developing new medicinal species for treating numerous diseases (Nayak & Poojary, 2019).
Mechanism of Action
While the specific mechanism of action of “[1-(3-Phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine hydrochloride” is not mentioned in the available data, oxadiazoles in general have been utilized in a wide range of applications, including as pharmaceutical compounds . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
Future Directions
The future directions for “[1-(3-Phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine hydrochloride” and similar compounds could involve further exploration of their potential applications in various fields such as material science, medicinal chemistry, and high energy molecules . Their diverse properties allow these molecules to be utilized in a wide range of applications .
Properties
IUPAC Name |
1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O.ClH/c15-14(9-5-2-6-10-14)13-16-12(17-18-13)11-7-3-1-4-8-11;/h1,3-4,7-8H,2,5-6,9-10,15H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWCLRVSJTRABRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=NC(=NO2)C3=CC=CC=C3)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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